molecular formula C26H29NO5S B11660507 Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11660507
M. Wt: 467.6 g/mol
InChI Key: ZKMPXZKXNJZYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • 1,4-Dihydropyridine core: A non-aromatic six-membered ring with conjugated double bonds, enabling redox activity and conformational flexibility.
  • Substituents:
    • 1-Position: 4-Ethoxyphenyl group (ethoxy at para position).
    • 4-Position: 4-(Methylsulfanyl)phenyl group (methylsulfanyl at para position).
    • 3,5-Positions: Ethyl ester groups.

Properties

Molecular Formula

C26H29NO5S

Molecular Weight

467.6 g/mol

IUPAC Name

diethyl 1-(4-ethoxyphenyl)-4-(4-methylsulfanylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5S/c1-5-30-20-12-10-19(11-13-20)27-16-22(25(28)31-6-2)24(23(17-27)26(29)32-7-3)18-8-14-21(33-4)15-9-18/h8-17,24H,5-7H2,1-4H3

InChI Key

ZKMPXZKXNJZYQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=C(C=C3)SC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogues are synthesized via the Hantzsch reaction, involving aldehyde, β-ketoester, and ammonium acetate . Yields range from 44% to 76%, influenced by steric and electronic effects of substituents.

Structural and Conformational Analysis

  • Dihydropyridine Ring Conformation: The target compound’s 1,4-DHP core likely adopts a boat conformation, as observed in analogues like diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (puckering amplitude Q = 0.299 Å, θ = 73.0°) . Substituted phenyl groups at positions 1 and 4 influence dihedral angles (e.g., 85.1° in dimethylamino-substituted derivatives ).
  • Hydrogen Bonding and Crystal Packing :

    • Analogues with N–H groups form intermolecular N–H···O hydrogen bonds, creating chains or 2D networks .
    • Methoxy or ethoxy substituents participate in weak C–H···O interactions, stabilizing crystal lattices .

Methylsulfanyl Group Implications :

  • Increased lipophilicity (logP) compared to methoxy or methyl groups may improve blood-brain barrier penetration.
  • Sulfur’s nucleophilicity could modulate redox activity or covalent interactions with biological targets.

Physicochemical Properties

Property Target Compound Diethyl 4-(4-bromophenyl)-DHPB Diethyl 4-(3,4-dimethoxyphenyl)-DHP
Molecular Weight (g/mol) ~471.5 (estimated) 438.3 409.4
Melting Point (°C) Not reported 227 116–139 (range for analogues)
LogP (Predicted) ~4.2 (ChemAxon) 3.8 2.9
Hydrogen Bond Donors/Acceptors 1/6 1/6 1/8

Preparation Methods

Reaction Components and Mechanism

  • β-Ketoester : Ethyl acetoacetate serves as the primary carbonyl component, providing the C3 and C5 ester groups.

  • Aldehyde : 4-(Methylsulfanyl)benzaldehyde introduces the C4-aryl substituent.

  • Amine : 4-Ethoxyaniline replaces ammonium salts to enable N1-aryl substitution.

The mechanism proceeds via:

  • Enamine Formation : 4-Ethoxyaniline reacts with ethyl acetoacetate to form an enamine intermediate.

  • Knoevenagel Condensation : 4-(Methylsulfanyl)benzaldehyde undergoes condensation with a second equivalent of ethyl acetoacetate, generating an α,β-unsaturated ketone.

  • Michael Addition : The enamine attacks the α,β-unsaturated ketone, followed by cyclization and dehydration to yield the 1,4-DHP core.

Catalytic Systems and Conditions

  • Solvent : Ethanol or methanol under reflux (80–100°C).

  • Catalyst : Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) enhance reaction efficiency.

  • Time : 6–24 hours, depending on catalyst loading.

Table 1: Representative Reaction Conditions

ComponentQuantity (mmol)Role
4-Ethoxyaniline1.0Nitrogen source
4-(Methylsulfanyl)benzaldehyde1.0C4-aryl substituent
Ethyl acetoacetate2.0β-Ketoester provider
Yb(OTf)₃0.1Lewis acid catalyst
Ethanol10 mLSolvent

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (e.g., 30–60 minutes) while improving yields (75–85%). This method employs pressurized vessels to maintain solvent integrity and prevent decomposition of thermally sensitive intermediates.

Key Advantages

  • Efficiency : 3x faster than conventional heating.

  • Green Chemistry : Lower energy consumption and reduced side products.

Solid-Supported Catalysis

Cellulose sulfuric acid (CSA) and MCM-41 mesoporous silica have been utilized as recyclable catalysts in water-mediated syntheses. These systems align with green chemistry principles by eliminating toxic solvents and enabling catalyst reuse for up to five cycles without significant activity loss.

Table 2: Comparative Analysis of Catalysts

CatalystSolventYield (%)Reaction Time (h)
Yb(OTf)₃Ethanol826
CSAWater788
MCM-41Methanol805

Mechanistic Variations for Asymmetric Substitution

Traditional Hantzsch reactions yield symmetric 1,4-DHPs, necessitating modifications for asymmetric products:

Sequential Aldehyde Addition

  • Step 1 : React 4-ethoxyaniline with ethyl acetoacetate to form an enamine.

  • Step 2 : Introduce 4-(methylsulfanyl)benzaldehyde to generate the α,β-unsaturated ketone.

  • Step 3 : Perform Michael addition and cyclization under acidic conditions.

Characterization and Validation

Synthetic products are validated via:

  • ¹H/¹³C NMR : Confirm substitution patterns and ring saturation.

  • HRMS : Verify molecular weight (467.6 g/mol).

  • X-ray Crystallography : Resolve stereochemical ambiguities.

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield symmetric byproducts.

  • Catalyst Cost : Rare-earth catalysts (e.g., Yb(OTf)₃) increase production costs.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification .

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. For example:

  • Reagents : 4-ethoxyphenylaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
  • Conditions : Reflux at 343–353 K for 1–3 hours, followed by cooling to precipitate the product .
  • Optimization : Solvent polarity (ethanol vs. methanol), stoichiometric ratios (1:2:1 for aldehyde:β-keto ester:ammonium acetate), and temperature control to minimize side reactions .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm, methylsulfanyl protons at δ ~2.5 ppm) .
  • IR : Detect carbonyl stretches (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
    • Chromatography : HPLC or TLC with silica gel (hexane/ethyl acetate eluent) to assess purity .
    • X-ray crystallography : Resolve crystal packing and confirm dihydropyridine ring conformation .

Q. What are the key structural features influencing the compound’s stability under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water .
  • Stability : Degrades under strong acidic/basic conditions; store in inert atmospheres at 277–283 K .
  • Functional groups : The methylsulfanyl group enhances lipophilicity but may oxidize to sulfoxide under prolonged light exposure .

Q. Which intermediates are critical in synthesizing this dihydropyridine derivative?

  • Precursors : Substituted aldehydes (e.g., 4-ethoxyphenylaldehyde) and β-keto esters (e.g., ethyl acetoacetate) .
  • Byproducts : Monitor for unreacted aldehyde (via Schiff base tests) or ester hydrolysis products (via pH titration) .

Q. How do substituents on the dihydropyridine core affect its physicochemical properties?

  • Electron-withdrawing groups (e.g., methylsulfanyl) increase ring planarity, enhancing π-π stacking in crystal lattices .
  • Ethoxy groups improve solubility in organic solvents but reduce bioavailability due to steric bulk .

Advanced Research Questions

Q. What advanced techniques are recommended to analyze substituent-induced electronic effects on the dihydropyridine core?

  • Computational modeling : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • X-ray crystallography : Quantify dihedral angles between the dihydropyridine ring and aryl substituents (e.g., 88.42° for methoxyphenyl derivatives) .
  • UV-Vis spectroscopy : Correlate absorption maxima (λmax) with conjugation length altered by substituents .

Q. How can contradictions in biological activity data across dihydropyridine derivatives be resolved?

  • Structure-activity relationship (SAR) analysis : Compare substituent positions (e.g., para- vs. meta-substitution on phenyl rings) and their impact on calcium channel binding .
  • Assay standardization : Ensure consistent protocols for bioactivity tests (e.g., K⁺-depolarization-induced tension assays vs. radioligand binding) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., ring puckering metrics) with pharmacological potency .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disordered solvent : Use SQUEEZE (in PLATON) to model electron density voids (e.g., 178 ų solvent-accessible voids in CH₂Cl₂/hexane systems) .
  • Twinned crystals : Employ SHELXL for twin-law refinement and HKLF5 data formatting .
  • Hydrogen bonding : Resolve N–H⋯O interactions (2.8–3.0 Å) to confirm supramolecular packing .

Q. How does the dihydropyridine ring conformation influence pharmacological activity?

  • Planar vs. puckered rings : Flattened boat conformations (e.g., dihedral angle <10°) enhance calcium channel blockade by improving membrane permeability .
  • Synperiplanar ester groups : Align carbonyl moieties to stabilize ligand-receptor interactions via dipole alignment .

Q. What strategies optimize the synthesis of analogs with modified aryl substituents?

  • Parallel synthesis : Use robotic platforms to vary aldehydes (e.g., 4-methylsulfanylphenyl vs. 4-cyanophenyl) while maintaining constant β-keto ester ratios .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 423 K) .
  • Green chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to improve yields by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.